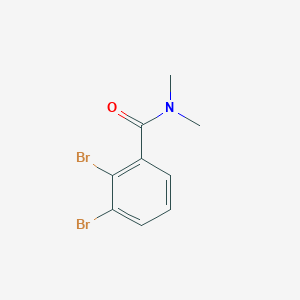
(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine is a chemical compound that belongs to the class of pyridylamines. These compounds are often used in various chemical and biological applications due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine typically involves the reaction of a pyridine derivative with an appropriate amine. The reaction conditions may include:
Reagents: Pyridine derivative, amine, catalysts.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Industrial Production: Industrial methods may involve continuous flow reactors and optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl oxides, while substitution reactions may introduce various functional groups.
Scientific Research Applications
(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways: The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine: can be compared with other pyridylamines, such as:
Uniqueness
Structural Features: The presence of the dichloro groups and the specific stereochemistry.
Reactivity: Unique reactivity patterns compared to other pyridylamines.
Properties
Molecular Formula |
C7H8Cl2N2 |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
(1R)-1-(3,5-dichloropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3/t4-/m1/s1 |
InChI Key |
IEIMANXIFJWWFP-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=N1)Cl)Cl)N |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040403.png)


![3-Methylpyrazolo[5,1-b]oxazole-6-carboxylicacid](/img/structure/B13040426.png)
![2,4-Dichloro-6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13040432.png)

![1-[4-(Trifluoromethyl)phenyl]-2-hexanone](/img/structure/B13040437.png)
![N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride](/img/structure/B13040441.png)


![Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate](/img/structure/B13040448.png)

